(E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one
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Overview
Description
(E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one is an organic compound that features a brominated phenol group and a dimethylamino group attached to a propenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the following steps:
Bromination: The starting material, 2-hydroxyacetophenone, is brominated using bromine in the presence of a suitable solvent like acetic acid to yield 5-bromo-2-hydroxyacetophenone.
Condensation: The brominated product is then subjected to a condensation reaction with dimethylamine and an appropriate aldehyde under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The propenone moiety can be reduced to a propanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Propanol derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying enzyme interactions.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the synthesis of dyes and polymers.
Mechanism of Action
The mechanism of action for (E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The brominated phenol group could be involved in hydrogen bonding or halogen bonding interactions, while the dimethylamino group could participate in electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one
- (E)-1-(5-fluoro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one
- (E)-1-(5-iodo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one
Uniqueness
(E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one is unique due to the presence of the bromine atom, which can impart different reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties can influence the compound’s overall behavior in chemical reactions and biological systems.
Properties
Molecular Formula |
C11H12BrNO2 |
---|---|
Molecular Weight |
270.12 g/mol |
IUPAC Name |
(E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C11H12BrNO2/c1-13(2)6-5-11(15)9-7-8(12)3-4-10(9)14/h3-7,14H,1-2H3/b6-5+ |
InChI Key |
OTGNSEPCAXMNCM-AATRIKPKSA-N |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=C(C=CC(=C1)Br)O |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(C=CC(=C1)Br)O |
Origin of Product |
United States |
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